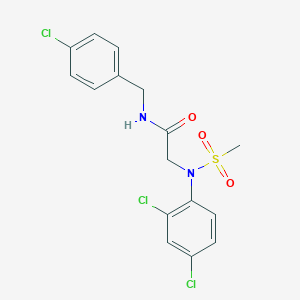
N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as Compound X, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have promising effects in treating various neuropsychiatric disorders.
作用機序
The mechanism of action of Compound X involves the inhibition of N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, Compound X increases the availability of glycine in the synaptic cleft, leading to enhanced NMDA receptor function and improved neurotransmission. This mechanism has been shown to have potential therapeutic applications in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including enhanced NMDA receptor function, improved neurotransmission, and increased glycine availability in the synaptic cleft. These effects have been shown to have potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, and anxiety.
実験室実験の利点と制限
One of the main advantages of Compound X is its potent inhibitory effect on N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, which makes it a promising candidate for further research and development. However, one of the limitations of Compound X is its relatively low bioavailability, which may limit its effectiveness in vivo. Further research is needed to optimize the pharmacokinetic properties of Compound X and improve its efficacy in vivo.
将来の方向性
There are several future directions for research on Compound X, including:
1. Optimization of pharmacokinetic properties: Further research is needed to optimize the pharmacokinetic properties of Compound X and improve its efficacy in vivo.
2. Combination therapy: Compound X may be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
3. Target validation: Further research is needed to validate N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide as a therapeutic target for neuropsychiatric disorders and explore the potential of other N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of Compound X in treating various neuropsychiatric disorders.
In conclusion, Compound X is a promising small molecule drug that has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. Its potent inhibitory effect on N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide makes it a promising candidate for further research and development. However, further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials.
合成法
Compound X can be synthesized using a multi-step process that involves the condensation of 4-chlorobenzylamine with 2,4-dichlorophenylacetonitrile, followed by the addition of methylsulfonyl chloride and subsequent hydrolysis to yield the final product. The synthesis of Compound X has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. It has been shown to have a potent inhibitory effect on N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting N~1~-(4-chlorobenzyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, Compound X increases the availability of glycine in the synaptic cleft, leading to enhanced NMDA receptor function and improved neurotransmission.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,4-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O3S/c1-25(23,24)21(15-7-6-13(18)8-14(15)19)10-16(22)20-9-11-2-4-12(17)5-3-11/h2-8H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYIMGIHYPKPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl S-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]cysteinate](/img/structure/B5200725.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5200740.png)

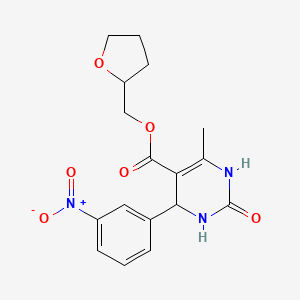
![3-bromo-N-cyclohexyl-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5200751.png)
![4-bromo-N-{2-[4-methyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5200757.png)
![2-amino-4-(4-fluorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5200762.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5200769.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5200775.png)
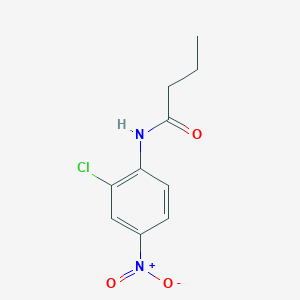
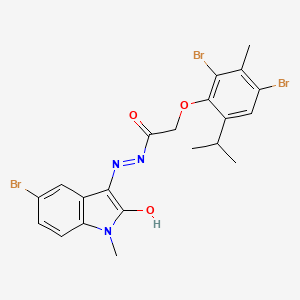
![N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide](/img/structure/B5200811.png)
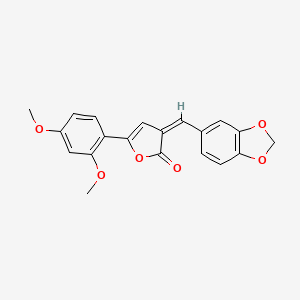
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200835.png)